molecular formula C10H6FNO2 B6182150 8-fluoroquinoline-7-carboxylic acid CAS No. 2680534-51-2

8-fluoroquinoline-7-carboxylic acid

Cat. No. B6182150
CAS RN: 2680534-51-2
M. Wt: 191.2
InChI Key:
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Description

8-Fluoroquinoline-7-carboxylic acid is a derivative of quinoline, a class of synthetic antimicrobials . It contains a fluorine atom in its chemical structure .


Synthesis Analysis

The synthesis of fluoroquinolones, including 8-fluoroquinoline-7-carboxylic acid, involves a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Synthetic approaches to the quinolone system, as well as all kind of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .


Molecular Structure Analysis

The molecular structure of 8-fluoroquinoline-7-carboxylic acid includes a quinoline ring with a fluorine atom typically at the C-6 or C-8 positions . The molecular formula is CHBFNO with an average mass of 190.967 Da and a mono-isotopic mass of 191.055389 Da .


Chemical Reactions Analysis

Fluoroquinolones, including 8-fluoroquinoline-7-carboxylic acid, undergo various chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The formation of complexes of fluoroquinolones with metals and their applications have also been considered .

Mechanism of Action

Fluoroquinolones target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands. This leads to cell death and turns out to be a very effective way of killing bacteria .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoroquinoline-7-carboxylic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "copper(I) chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-chloro-6-fluorobenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form 2-(2-cyano-2-(6-fluorophenyl)vinyl)acetic acid ethyl ester.", "Step 2: Treatment of the above product with sulfuric acid to obtain 2-(2-cyano-2-(6-fluorophenyl)vinyl)acetic acid.", "Step 3: Diazotization of 2-(2-cyano-2-(6-fluorophenyl)vinyl)acetic acid with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 4: Coupling of the diazonium salt with copper(I) chloride in the presence of sodium hydroxide to form 8-fluoroquinoline-7-carboxylic acid.", "Step 5: Purification of the product by washing with water, treatment with sodium bicarbonate, and drying with sodium chloride." ] }

CAS RN

2680534-51-2

Molecular Formula

C10H6FNO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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